molecular formula C14H10ClFN4S B2580190 3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351660-88-2

3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2580190
CAS No.: 1351660-88-2
M. Wt: 320.77
InChI Key: JQBAIJCZTKGLLA-UHFFFAOYSA-N
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Description

“3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine” is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Attachment of the Benzylthio Group: The benzylthio group can be attached through a thiolation reaction, where a benzyl halide reacts with a thiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine” would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-chlorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-((2-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
  • 3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Uniqueness

“3-((2-chloro-6-fluorobenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine” is unique due to the presence of both chloro and fluoro substituents on the benzylthio group, which can influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazolyl and pyridazine moieties may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4S/c15-11-3-1-4-12(16)10(11)9-21-14-6-5-13(18-19-14)20-8-2-7-17-20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBAIJCZTKGLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)N3C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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